O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine
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Overview
Description
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is a complex organic compound with the molecular formula C15H12I3NO7S. It is characterized by the presence of multiple iodine atoms and a sulfooxy group attached to a phenyl ring, making it a highly iodinated derivative of L-tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. The process begins with the iodination of the phenolic hydroxyl group of L-tyrosine using iodine and an oxidizing agent such as iodic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove iodine atoms or reduce the sulfooxy group.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deiodinated derivatives .
Scientific Research Applications
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to thyroid function due to its high iodine content.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in its biological activity, potentially affecting thyroid hormone metabolism and signaling pathways. The sulfooxy group may also influence its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
O-[3,5-Diiodo-4-(sulfooxy)phenyl]-3,5-diiodo-L-tyrosine: Another highly iodinated derivative of L-tyrosine with similar structural features.
3,3’,5-Triiodo-L-thyronine sulfate:
Uniqueness
O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine is unique due to its specific pattern of iodination and the presence of a sulfooxy group.
Properties
CAS No. |
185038-82-8 |
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Molecular Formula |
C15H12I3NO7S |
Molecular Weight |
731.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2,5-diiodo-4-sulfooxyphenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO7S/c16-8-3-7(4-11(19)15(20)21)1-2-12(8)25-13-5-10(18)14(6-9(13)17)26-27(22,23)24/h1-3,5-6,11H,4,19H2,(H,20,21)(H,22,23,24)/t11-/m0/s1 |
InChI Key |
XICSABSGZUHGRY-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2I)OS(=O)(=O)O)I |
Origin of Product |
United States |
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